![molecular formula C20H28FN3O2S B2744963 3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane CAS No. 1797726-48-7](/img/structure/B2744963.png)
3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
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Overview
Description
“3-(4-Fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane” is a chemical compound with the molecular formula C20H28FN3O2S. It has an average mass of 393.519 Da and a mono-isotopic mass of 393.188629 Da . This compound is used in scientific research, particularly in drug discovery and synthesis.
Scientific Research Applications
Antibacterial Activity
Pyrazolines have been investigated for their antibacterial properties. While specific studies on this compound are limited, related pyrazoline derivatives have demonstrated antibacterial effects against various pathogens . Further research could explore its potential as an antimicrobial agent.
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, have been associated with antioxidant effects. Investigating its ability to scavenge free radicals and protect cells from oxidative damage could be valuable .
Neurotoxicity Assessment
Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of organisms (such as fish alevins) is an interesting avenue. AchE is essential for normal nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .
Cytotoxicity Studies
While not directly studied for this compound, related pyrazoline derivatives have demonstrated cytotoxic effects. Investigating its impact on cancer cell lines could provide insights into its potential as an anticancer agent .
Mechanism of Action
Target of Action
The compound, also known as “3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane”, is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole derivatives have been known to interact with their targets and cause significant changes, leading to their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-3-(4-fluorophenyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2S/c1-14(2)24-16(4)20(15(3)22-24)27(25,26)23-12-6-5-7-18(13-23)17-8-10-19(21)11-9-17/h8-11,14,18H,5-7,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIOKWIEDTWLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane |
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